molecular formula C14H12F3NO2S B3200646 Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate CAS No. 1018830-98-2

Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

Cat. No.: B3200646
CAS No.: 1018830-98-2
M. Wt: 315.31 g/mol
InChI Key: AFZMELADLMEJDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves heterocyclization reactions. One notable method is the protodeboronation of alkyl boronic esters using a radical approach. This process allows for the formation of the desired thiophene derivative. Additionally, a Matteson–CH₂–homologation step can be paired with protodeboronation to achieve a valuable but previously unknown transformation: formal anti-Markovnikov alkene hydromethylation . This synthetic route has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate features a thiophene ring with an amino group at position 2, a trifluoromethyl group at position 3, and an ethyl ester at position 4. The arrangement of these substituents significantly influences its properties and reactivity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitution, cyclization, or condensation reactions. The specific reactions depend on the reaction conditions and the nature of the reactants. Further studies are needed to explore its reactivity in detail .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate and related compounds has been extensively studied, with focus on methodologies and structural confirmation via NMR spectroscopy. For instance, Hromatka et al. (1974) detailed the synthesis of similar compounds, confirming their structures through NMR-spectroscopy (Hromatka, Binder, & Eichinger, 1974).

  • Structural Studies and Crystallography : Detailed structural studies, including X-ray diffraction, have been conducted to understand the molecular configuration of these compounds. For example, Menati et al. (2020) examined a new azo-Schiff base derivative, elucidating its structure through crystallography (Menati et al., 2020).

Biological Activities and Applications

  • Antimicrobial Properties : There's significant research into the antimicrobial properties of this compound derivatives. Spoorthy et al. (2021) synthesized a series of related compounds, evaluating their antimicrobial activity and performing docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Potential Anticancer and Antioxidant Activities : Research by Mabkhot et al. (2017) highlighted the potential of thiophene-containing compounds, including derivatives of this compound, in exhibiting anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).

Chemical Properties and Applications

  • Chemical Reactivity and Derivatives Synthesis : The reactivity of this compound and its derivatives is an area of focus, particularly in the synthesis of biologically active and natural compounds. Prasad et al. (2017) described the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, emphasizing their significant biological properties (Prasad, Angothu, Latha, & Nagulu, 2017).

  • luoromethylated thieno[3,4-b]thiophene derivatives, demonstrating significant alterations in optical and electrochemical properties due to these modifications (Deng, Wu, Cao, Zhang, Sun, & Marder, 2013).

Properties

IUPAC Name

ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZMELADLMEJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 3
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Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate

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